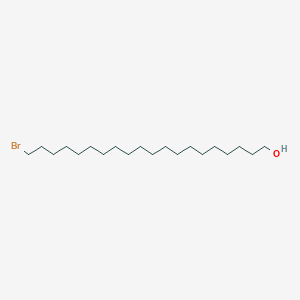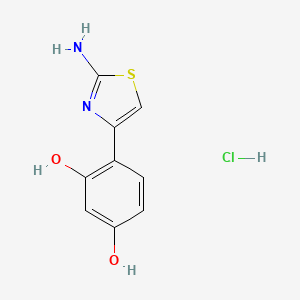
4-(2-氨基-1,3-噻唑-4-基)苯-1,3-二酚盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. This compound is of interest due to its potential biological activities, which include antibacterial and antifungal properties as well as antiproliferative effects against cancer cell lines .
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in various studies. For instance, a one-pot synthesis method has been described for the preparation of 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline, which involves an intramolecular electrophilic aromatic substitution . Another study reported the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which are structurally related to the compound of interest . These methods highlight the versatility of thiazole derivatives in chemical synthesis and their potential for generating a wide range of biologically active compounds.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with the potential for tautomerism and resonance, as seen in the study of 2-amino-4-(4′-methylphenyl)-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, where the molecule was highly delocalized . The presence of substituents on the thiazole ring can significantly affect the molecular geometry and electronic distribution, which in turn can influence the biological activity of the compound.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including electrophilic aromatic substitution, as mentioned earlier . They can also act as ligands in coordination chemistry, forming complexes with metal ions, which can lead to the development of compounds with antitumor activity . The reactivity of these compounds is influenced by the nature of the substituents on the thiazole ring and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are crucial for their potential therapeutic applications. The antibacterial and antifungal activities of some new 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols suggest that these compounds have favorable properties that allow them to interact effectively with biological targets . Additionally, the antiproliferative properties of thiazole derivatives against human cancer cell lines indicate that these compounds may have the potential to penetrate cell membranes and exert their effects within cells .
科学研究应用
-
- Thiazole derivatives have been studied for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .
- The methods of application or experimental procedures involve the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .
- The results of these studies have shown that thiazole derivatives exhibit vibrant biological activity, making them promising candidates for future drug designs .
-
Chemical Research Model Substances
- Thiazole derivatives are sought-after model substances for chemical research because of their planar and aromatic structures, which display greater electron density .
- The method employed to characterize the aromatic behavior of this heterocyclic ring was verified using 1H NMR spectroscopy since thiazole adheres to the Huckel rule .
- The results of these studies have shown that thiazole derivatives have substantial biological promise .
安全和危害
- Toxicity : Assessing its toxicity profile is critical for safe handling and potential therapeutic use.
- Handling Precautions : Proper lab practices, protective equipment, and disposal guidelines are necessary.
未来方向
Further research should focus on:
- Biological Activity : Investigating its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Correlating structural features with activity.
- Formulation : Developing suitable formulations for administration.
属性
IUPAC Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZHBUBOEHGRCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=CSC(=N2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol Hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


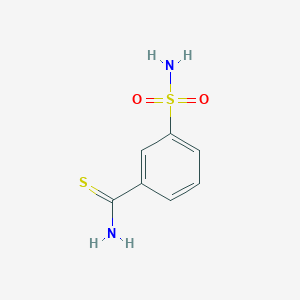
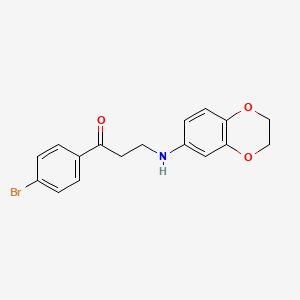

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)


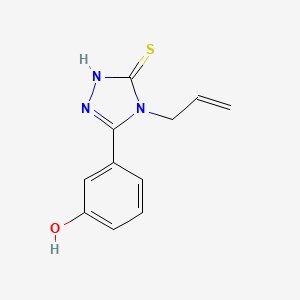
![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
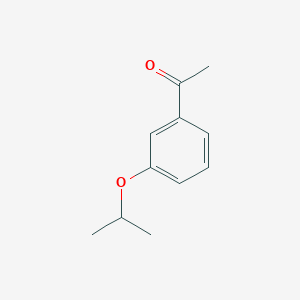
![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)

